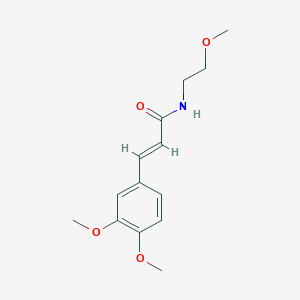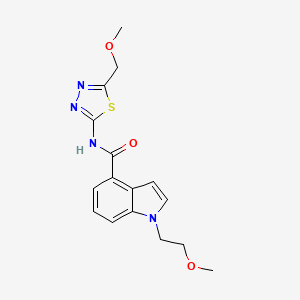![molecular formula C27H27FN2O3 B11012799 N-(3-fluorobenzyl)-2'-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11012799.png)
N-(3-fluorobenzyl)-2'-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of multiple functional groups, including a fluorobenzyl group, a furylmethyl group, and an isoquinoline moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE can be approached through a multi-step synthetic route. A possible synthetic pathway might involve:
Formation of the Isoquinoline Core: Starting with a suitable isoquinoline precursor, such as 1,2,3,4-tetrahydroisoquinoline, which can be oxidized to form the isoquinoline core.
Functional Group Introduction: The fluorobenzyl and furylmethyl groups can be introduced through nucleophilic substitution reactions.
Amide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to introduce or modify substituents on the benzyl and furylmethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium hydride (NaH), organolithium reagents.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, {N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of {N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
{N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE: can be compared with other spirocyclic isoquinoline derivatives.
{N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE: can also be compared with other fluorobenzyl and furylmethyl substituted compounds.
Uniqueness
The uniqueness of {N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE lies in its specific combination of functional groups and spirocyclic structure, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H27FN2O3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(furan-2-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C27H27FN2O3/c28-20-9-6-8-19(16-20)17-29-25(31)24-22-11-2-3-12-23(22)26(32)30(18-21-10-7-15-33-21)27(24)13-4-1-5-14-27/h2-3,6-12,15-16,24H,1,4-5,13-14,17-18H2,(H,29,31) |
InChI Key |
ZUOUQJIFRFRDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)C(=O)NCC5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-4-[({2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11012728.png)
![1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11012730.png)

![methyl 5-phenyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11012748.png)
![N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide](/img/structure/B11012756.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11012758.png)
![ethyl (2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11012772.png)
![5-chloro-2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11012774.png)
![1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11012782.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11012790.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-one](/img/structure/B11012793.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11012803.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11012807.png)
